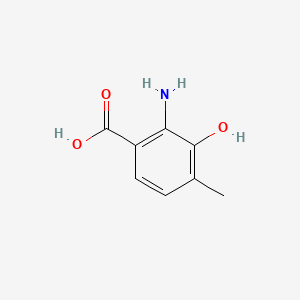

4-Methyl-3-hydroxyanthranilic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZONAXDAWHDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203691 | |

| Record name | 4-Methyl-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-14-7 | |

| Record name | 2-Amino-3-hydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-hydroxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-methylanthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-3-HYDROXYANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AZK5IEE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core: The Discovery of 4-Methyl-3-hydroxyanthranilic Acid as the Keystone Precursor of Actinomycin

A Technical Guide for Researchers in Natural Product Synthesis and Drug Development

Abstract

The actinomycins, a class of potent chromopeptide lactone antibiotics with significant antitumor activity, have been a subject of intense scientific scrutiny since their discovery.[1][2] Central to their unique biological function is the phenoxazinone chromophore, a planar ring system that intercalates into DNA, effectively halting transcription.[3][4] This guide provides an in-depth exploration of the pivotal discovery of 4-methyl-3-hydroxyanthranilic acid (4-MHA) as the direct precursor to this vital chromophore. We will dissect the biosynthetic pathway, elucidate the key enzymatic steps, and present the experimental logic that led to the definitive identification of 4-MHA's role, offering a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.

Introduction: The Enigma of the Actinomycin Chromophore

First isolated in 1940 by Selman Waksman and H. Boyd Woodruff, Actinomycin D was the first antibiotic to demonstrate anti-cancer properties.[3][5] Its structure, characterized by a phenoxazinone dicarboxylic acid core linked to two identical pentapeptide lactone rings, presented a significant biosynthetic puzzle.[3][6] The origin of the planar, nitrogen-containing chromophore, actinocin, was a critical unknown. Early investigations hinted that the amino acid tryptophan was a distant precursor, but the immediate building block remained elusive, hindering efforts to understand and potentially manipulate actinomycin production.[3][7]

The Search for the Precursor: From Tryptophan to an Unexpected Intermediate

The biosynthetic journey to actinomycin begins with the essential amino acid, L-tryptophan.[7] In many actinomycin-producing Streptomyces species, tryptophan undergoes a series of enzymatic modifications.[8] The initial steps involve the kynurenine pathway, a well-established route for tryptophan catabolism.[3] However, the actinomycin pathway diverges in a crucial and unique manner.

Divergent Pathways in Streptomyces

Intriguingly, the precise biosynthetic route to 4-MHA can vary between different actinomycin-producing strains.[8]

-

In Streptomyces chrysomallus, tryptophan is converted to 3-hydroxykynurenine (3-HK). A key methylation step then occurs, converting 3-HK to 3-hydroxy-4-methylkynurenine (4-MHK), which is subsequently cleaved to form 4-MHA.[9]

-

Conversely, in Streptomyces antibioticus, the pathway proceeds through the formation of 3-hydroxyanthranilic acid (3-HA) from tryptophan. A specific methyltransferase then acts on 3-HA to yield 4-MHA.[8][10][11]

This discovery of alternative pathways highlights the metabolic plasticity within Streptomyces and underscores the importance of strain-specific investigation in natural product biosynthesis.

The Pivotal Role of Methylation

The introduction of a methyl group at the C4 position of the anthranilate ring is a defining feature of the actinomycin chromophore precursor.[7] This methylation is catalyzed by an S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase.[7][10] The identification and characterization of this enzyme in Streptomyces antibioticus provided strong evidence for 3-hydroxyanthranilic acid as the substrate and 4-MHA as the product, solidifying the latter's position as a key intermediate.[10][11]

Experimental Validation: Confirming 4-MHA as the Direct Precursor

The definitive confirmation of 4-MHA as the direct precursor to the actinomycin chromophore came from a series of elegant feeding experiments and enzymatic assays.

Isotopic Labeling and Incorporation Studies

A cornerstone of biosynthetic research, isotopic labeling, was instrumental in tracing the path to 4-MHA.

Experimental Protocol: Radiolabeling and Incorporation of 4-MHA

-

Preparation of Labeled Precursor: Synthesize 3-hydroxy-4-methylanthranilate with a radioactive carbon-14 label in the carboxyl group ((carboxyl-¹⁴C) 4-MHA).

-

Culture Preparation: Grow a culture of Streptomyces antibioticus to the mid-logarithmic phase of growth, a period of active actinomycin synthesis.

-

Washed Mycelia Preparation: Harvest the mycelia by centrifugation, wash with a suitable buffer to remove residual media components, and resuspend in a defined production medium.

-

Feeding Experiment: Introduce the (carboxyl-¹⁴C) 4-MHA to the washed mycelial suspension and incubate under optimal conditions for actinomycin production.

-

Extraction and Analysis: After a set incubation period, extract the actinomycins from the culture using an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: Separate the different actinomycin congeners (e.g., actinomycin IV and V) using techniques like paper or thin-layer chromatography.

-

Radioactivity Detection: Quantify the radioactivity incorporated into each actinomycin fraction using a scintillation counter.

The successful incorporation of the ¹⁴C label from 4-MHA directly into the actinomycin molecule provided unequivocal evidence of its precursor status.[12] Further degradation studies confirmed that the label was localized to the chromophore portion of the molecule.[12]

Enzymatic Conversion in Cell-Free Extracts

The discovery of a methyltransferase in detergent-treated extracts of S. antibioticus that specifically catalyzed the transfer of a methyl group from S-adenosylmethionine to 3-hydroxyanthranilic acid was a significant breakthrough.[10][11] This enzymatic activity was not observed with 3-hydroxy-DL-kynurenine, indicating the specificity of the enzyme for 3-HA in this particular strain.[10]

| Enzyme | Substrate | Product | Cofactor | Producing Organism |

| 3-hydroxyanthranilate 4-methyltransferase | 3-hydroxyanthranilic acid (3-HA) | 4-methyl-3-hydroxyanthranilic acid (4-MHA) | S-adenosylmethionine (AdoMet) | Streptomyces antibioticus |

The Final Assembly: Dimerization to the Phenoxazinone Core

Once synthesized, two molecules of 4-MHA, each attached to a pentapeptide lactone chain, undergo an oxidative condensation to form the mature actinomycin molecule.[6][9][13] This crucial dimerization step is catalyzed by the enzyme phenoxazinone synthase (PHS), a copper-containing oxidase.[14][15]

The mechanism of PHS involves a complex six-electron oxidation.[14][15] The enzyme facilitates the coupling of the two 4-MHA-pentapeptide monomers, leading to the formation of the characteristic phenoxazinone chromophore.[14][16] While PHS has long been considered the key enzyme in this final step, some studies have shown that actinomycin D production can persist even in its absence, suggesting the possibility of redundant or alternative enzymatic pathways for this final condensation.[8]

Biosynthetic Pathway and Workflow Diagrams

Figure 1. Biosynthetic pathway of actinomycin, highlighting the strain-specific routes to the key precursor, 4-MHA.

Figure 2. Experimental workflow for confirming 4-MHA incorporation into actinomycin using isotopic labeling.

Conclusion and Future Directions

The identification of 4-methyl-3-hydroxyanthranilic acid as the direct precursor of the actinomycin chromophore was a landmark achievement in natural product biosynthesis. It not only solved a long-standing puzzle but also opened up new avenues for research. Understanding this crucial step allows for targeted genetic and metabolic engineering approaches to potentially create novel actinomycin analogs with improved therapeutic indices. Further exploration of the regulatory mechanisms governing the expression of the 4-MHA biosynthetic genes and the activity of phenoxazinone synthase could lead to enhanced production of these valuable anticancer agents. The story of 4-MHA serves as a powerful example of how fundamental biosynthetic research can provide the foundation for future drug discovery and development efforts.

References

-

Mechanism for the formation of the phenoxazinone chromophore of actinomycin. PubMed. [Link]

-

Dactinomycin. Wikipedia. [Link]

-

Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PMC. [Link]

-

Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. ResearchGate. [Link]

-

New from old: discovery of the novel antibiotic actinomycin L in Streptomyces sp. MBT27. Microbiology Society. [Link]

-

Actinomycin D structure and possible pathways of 4-MHA formation in actinomycin-producing streptomycetes. ResearchGate. [Link]

-

Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. MDPI. [Link]

-

Structure of actinomycin and 4-MHA pentapeptide lactone and scheme of their assembly by the actinomycin synthetases. ResearchGate. [Link]

-

Hemiactinomycin, an undescribed intermediate of actinomycin biosynthesis from an actinomycetes strain Streptomyces antibioticus H41-55. Taylor & Francis Online. [Link]

-

A) Structures and formation of actinomycin D (synonymous with C1 and... ResearchGate. [Link]

-

Proposed biosynthetic pathway for actinomycin L. We propose that... ResearchGate. [Link]

-

Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. PMC. [Link]

-

Streptomyces antibioticus. Wikipedia. [Link]

-

Hemiactinomycin, an undescribed intermediate of actinomycin biosynthesis from an actinomycetes strain Streptomyces antibioticus H41-55. Taylor & Francis Online. [Link]

-

Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PubMed. [Link]

-

From Actinomycin onwards: Actinomycete success stories. ConnectSci. [Link]

-

The reaction catalyzed by phenoxazinone synthase. The reaction involves... ResearchGate. [Link]

-

Phenoxazinone synthase (PHS) reaction; the last step of the biosynthesis of actinomycin D. ResearchGate. [Link]

-

Formation of actinomycin D (IV) from actinomycin halves and formation... ResearchGate. [Link]

-

Biosynthesis of the actinomycin chromophore; enzymatic conversion of 4-methyl-3-hydroxyanthranilic acid to actinocin. PubMed. [Link]

-

A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future. PMC. [Link]

-

Actinomycin D: a new opening for an old drug. PMC. [Link]

-

Biosynthesis of the Actinomycin Chromophore: Incorporation of 3-hydroxy-4-methylanthranilic Acid Into Actinomycins by Streptomyces Antibioticus. PubMed. [Link]

-

[Actinomycin D and its mechanisms of action]. PubMed. [Link]

Sources

- 1. New from old: discovery of the novel antibiotic actinomycin L in Streptomyces sp. MBT27 | bioRxiv [biorxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Dactinomycin - Wikipedia [en.wikipedia.org]

- 4. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the actinomycin chromophore: incorporation of 3-hydroxy-4-methylanthranilic acid into actinomycins by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-3-hydroxyanthranilic Acid: From Chemical Properties to Biosynthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hydroxyanthranilic acid (4-MHA) is a crucial aminobenzoic acid derivative that plays a significant role as a bacterial metabolite.[1] It is most notably recognized as a key precursor in the biosynthesis of actinomycins, a class of potent chromopeptide lactone antibiotics with significant antineoplastic properties.[2][3] The unique structure of 4-MHA, featuring an o-aminophenol moiety, is fundamental to the formation of the phenoxazinone chromophore that characterizes actinomycins.[2] This guide provides a comprehensive overview of the chemical properties, structure, and biological importance of 4-MHA, offering valuable insights for researchers in natural product synthesis, antibiotic development, and related fields.

Chemical Structure and Physicochemical Properties

4-Methyl-3-hydroxyanthranilic acid is structurally defined as an anthranilic acid molecule substituted with a hydroxy group at the C3 position and a methyl group at the C4 position.[1] This substitution pattern is critical for its subsequent biochemical transformations.

Table 1: Physicochemical Properties of 4-Methyl-3-hydroxyanthranilic acid

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | [4][5] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| IUPAC Name | 2-amino-3-hydroxy-4-methylbenzoic acid | [1] |

| CAS Number | 552-14-7 | [6] |

| Appearance | White solid (typical) | [7] |

| Stereochemistry | Achiral | [4] |

Spectroscopic data is essential for the unambiguous identification and characterization of 4-MHA. While a complete set of publicly available, assigned spectra for 4-MHA is not readily consolidated, typical analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary for complete assignment of all proton and carbon signals, similar to analyses performed on related hydroxyanthranilic acid derivatives.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, including the carboxylic acid (C=O and O-H stretching), the aromatic ring (C=C stretching), the amine (N-H stretching), and the hydroxyl group (O-H stretching).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Significance and Biosynthesis

The primary biological role of 4-Methyl-3-hydroxyanthranilic acid is as a biosynthetic intermediate in the production of actinomycin by various Streptomyces species.[1][3][10]

The Actinomycin Biosynthetic Pathway

The biosynthesis of actinomycin is a complex process involving nonribosomal peptide synthetases (NRPSs). The pathway commences with the amino acid L-tryptophan.[11] A series of enzymatic modifications, including the action of tryptophan dioxygenase, kynurenine formamidase, and hydroxykynureninase, leads to the formation of 3-hydroxyanthranilic acid (3-HA).[3][11]

A crucial step in the pathway is the methylation of 3-hydroxyanthranilic acid at the C4 position to yield 4-MHA.[2][10] This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12]

The resulting 4-MHA molecule then serves as the starter unit for the assembly of two pentapeptide lactone chains by NRPS machinery.[2][11] These two 4-MHA-pentapeptide monomers are then oxidatively coupled to form the characteristic phenoxazinone chromophore of the final actinomycin molecule.[3][13][14] This final dimerization is catalyzed by the copper-containing enzyme phenoxazinone synthase.[13][14]

Caption: Biosynthetic pathway of actinomycin from L-tryptophan, highlighting the formation of 4-MHA.

Synthesis and Analytical Methods

Chemical Synthesis

While detailed, step-by-step protocols for the laboratory synthesis of 4-Methyl-3-hydroxyanthranilic acid are not extensively documented in readily available literature, general synthetic strategies for substituted anthranilic acids can be adapted. These would typically involve multi-step processes starting from commercially available substituted benzene derivatives. The key challenges would be the regioselective introduction of the amine, hydroxyl, carboxyl, and methyl groups onto the aromatic ring.

Analytical Workflow

The identification and quantification of 4-MHA in biological samples or synthetic mixtures require robust analytical methods. A typical workflow would involve sample preparation, chromatographic separation, and spectroscopic detection.

Caption: A generalized analytical workflow for the analysis of 4-Methyl-3-hydroxyanthranilic acid.

Experimental Protocol: A Conceptual Approach to 4-MHA Analysis by LC-MS

The following provides a conceptual framework for developing an LC-MS (Liquid Chromatography-Mass Spectrometry) method for 4-MHA analysis, a powerful technique for separating and identifying compounds in complex mixtures.

1. Sample Preparation:

- Objective: To extract 4-MHA from the sample matrix (e.g., bacterial culture, reaction mixture) and remove interfering substances.

- Procedure:

- Lyophilize the sample if it is aqueous.

- Perform a solvent extraction using an appropriate organic solvent (e.g., ethyl acetate, methanol) based on the polarity of 4-MHA.

- The pH of the aqueous phase may be adjusted to optimize the extraction efficiency of the acidic 4-MHA.

- Evaporate the organic solvent under reduced pressure.

- Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

- Filter the reconstituted sample through a 0.22 µm syringe filter to remove particulate matter.

2. LC Separation:

- Objective: To chromatographically separate 4-MHA from other components in the extract.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system.

- Column: A reversed-phase C18 column is a common choice for separating moderately polar compounds like 4-MHA.

- Mobile Phase: A gradient elution using a mixture of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a high percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute compounds of increasing hydrophobicity.

- Flow Rate: A typical analytical flow rate would be in the range of 0.2-1.0 mL/min.

- Injection Volume: Typically 5-20 µL.

3. MS Detection:

- Objective: To detect, identify, and quantify 4-MHA as it elutes from the LC column.

- Instrumentation: A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for amine-containing compounds.

- Detection Mode:

- Full Scan: To obtain the mass spectrum of all eluting ions and confirm the molecular weight of 4-MHA ([M+H]⁺).

- Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for triple quadrupole): For targeted quantification, providing high sensitivity and selectivity by monitoring the specific parent ion of 4-MHA and its characteristic fragment ions.

4. Data Analysis:

- Objective: To process the acquired data to identify and quantify 4-MHA.

- Procedure:

- Identify the chromatographic peak corresponding to 4-MHA based on its retention time and mass-to-charge ratio (m/z).

- Integrate the peak area.

- Quantify the concentration of 4-MHA by comparing its peak area to a calibration curve generated using authentic standards of 4-MHA.

Conclusion

4-Methyl-3-hydroxyanthranilic acid is a molecule of significant interest due to its indispensable role in the biosynthesis of actinomycin antibiotics. A thorough understanding of its chemical properties, structure, and biosynthetic pathway is crucial for researchers aiming to engineer novel antibiotic derivatives, improve production yields in microbial systems, or develop new synthetic methodologies. The analytical techniques outlined in this guide provide a foundation for the accurate identification and quantification of this important biosynthetic precursor.

References

-

Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 28(15), 6323–6333. [Link][13][15]

-

Chen, Y., Yin, J., Liu, N., Li, Y., & Liu, J. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine drugs, 17(4), 243. [Link][16]

-

Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. ResearchGate. [Link][14]

-

Gao, Y., Li, Q., & Zhang, Q. (2022). Discovery of actinomycin L, a new member of the actinomycin family of antibiotics. ResearchGate. [Link][17]

-

Crnovčić, I., Mühlenweg, A., Tzagkaroulaki, L., Kallscheuer, N., & Fetzner, S. (2019). Aromatic C-Methyltransferases with Antipodal Stereoselectivity for Structurally Diverse Phenolic Amino Acids Catalyze the Methylation Step in the Biosynthesis of the Actinomycin Chromophore. ResearchGate. [Link][2]

-

Keller, U., Lang, M., & Crnovčić, I. (2010). The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. Journal of bacteriology, 192(11), 2583–2595. [Link][3]

-

Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone Synthase: Mechanism for the Formation of thePhenoxazinone Chromophore of Actinomycin1. American Chemical Society. [Link][18]

-

Card, J. D., Roberts, L. S., Lee, W., & Rutter, J. (2022). The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway. bioRxiv. [Link][19]

-

Chen, Y., Yin, J., Liu, N., Li, Y., & Liu, J. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine drugs, 17(4), 243. [Link][11]

-

Katz, E., & Weissbach, H. (1962). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of biological chemistry, 237, 882–886. [Link][10]

-

precisionFDA. (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. Retrieved from [Link][4]

-

ACS Publications. (n.d.). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. [Link][15]

-

Bouachrine, M., Tighadouini, S., & Radi, S. (2024). Exploring Phenoxazinone Synthase Activities. Physical Chemistry Research, 12(4), 859-868. [Link][20]

-

PubChem. (n.d.). 2-Amino-3-hydroxy-4-methylbenzoic acid. Retrieved from [Link][1]

-

Card, J. D., Roberts, L. S., Lee, W., & Rutter, J. (2022). The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway. ResearchGate. [Link][21]

-

ChemBK. (n.d.). 4-methyl-3-hydroxyanthranilic acid. Retrieved from [Link][5]

-

de la Torre, C., Kozuch, J., & Speth, D. R. (2020). Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway. Acta crystallographica. Section F, Structural biology communications, 76(Pt 5), 209–218. [Link][22]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link][7]

-

Grokipedia. (n.d.). 3-hydroxyanthranilate 4-C-methyltransferase. Retrieved from [Link][12]

-

De Biase, D., Barra, D., Bossa, F., & John, R. A. (1986). Biosynthesis of 4-aminobutyrate aminotransferase. European journal of biochemistry, 161(2), 289–294. [Link][23]

-

ResearchGate. (n.d.). Structures of a) anthranilic acid (ANA) and b) 3-hydroxyanthranilic acid (3HANA). Retrieved from [Link][24]

-

Forrest, C. M., Darlington, L. G., & Stone, T. W. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 3, 41–50. [Link][25]

-

Forrest, C. M., Darlington, L. G., & Stone, T. W. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 3, 41–50. [Link][26]

-

Forrest, C. M., Darlington, L. G., & Stone, T. W. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 3, 41–50. [Link][27]

-

PrepChem.com. (n.d.). Synthesis of N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid. Retrieved from [Link][28]

-

Krause, D., Suh, H. S., Tarassishin, L., Cui, Q. L., Durafourt, B. A., Choi, N., Bauman, A., Cosenza-Nashat, M., Antel, J. P., Zhao, M. L., & Lee, S. C. (2011). The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1. The American journal of pathology, 179(3), 1360–1372. [Link][29]

-

Miltojević, A. B., Radulović, N. S., & Stojanović, N. M. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Sci-Space. [Link][8]

-

PrepChem.com. (n.d.). Synthesis of anthranilic acid hydroxylamide. Retrieved from [Link][30]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Retrieved from [Link][31]

-

Miltojević, A. B., Radulović, N. S., & Stojanović, N. M. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. [Link][9]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link][32]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001476). Retrieved from [Link][33]

Sources

- 1. 2-Amino-3-hydroxy-4-methylbenzoic acid | C8H9NO3 | CID 95222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. chembk.com [chembk.com]

- 6. 4-methyl-3-hydroxyanthranilic acid | 552-14-7 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. physchemres.org [physchemres.org]

- 21. researchgate.net [researchgate.net]

- 22. Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biosynthesis of 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 28. prepchem.com [prepchem.com]

- 29. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. prepchem.com [prepchem.com]

- 31. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 32. youtube.com [youtube.com]

- 33. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001476) [hmdb.ca]

The Bacterial Genesis of 4-Methyl-3-hydroxyanthranilic Acid: A Technical Guide for Researchers

Preamble: Beyond a Simple Precursor

To the dedicated researcher, scientist, and drug development professional, the intricate world of bacterial secondary metabolism is a treasure trove of novel chemical entities and enzymatic machinery. Within this realm, 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) stands out not merely as a molecular building block, but as a testament to the elegance and efficiency of microbial biosynthetic pathways. While its primary claim to fame is its role as the chromogenic precursor to the potent actinomycin class of antibiotics, a deeper dive into its natural occurrence reveals a fascinating interplay of genetics, regulation, and enzymatic catalysis. This guide provides an in-depth exploration of the bacterial production of 4,3-MHA, from the genetic blueprint to practical methodologies for its isolation and characterization, designed to empower your research and development endeavors.

I. The Biosynthetic Provenance of 4,3-MHA in Bacteria

The story of 4,3-MHA is intrinsically linked to the genus Streptomyces, prolific producers of a vast array of secondary metabolites.[1] It is within the genetic architecture of these filamentous bacteria that we find the dedicated machinery for the synthesis of this crucial intermediate.

The Genetic Blueprint: The Actinomycin Biosynthetic Gene Cluster

The genes responsible for 4,3-MHA biosynthesis are typically located within a large, physically clustered set of genes known as a Biosynthetic Gene Cluster (BGC).[2] In actinomycin-producing strains such as Streptomyces chrysomallus and Streptomyces antibioticus, this BGC is a sprawling genetic locus, often spanning over 50 kb of DNA.[2] This cluster contains not only the genes for 4,3-MHA synthesis but also those encoding the non-ribosomal peptide synthetases (NRPSs) that assemble the peptide side chains of actinomycin, as well as genes for regulation and self-resistance.[2]

The core set of genes driving the formation of 4,3-MHA from the primary metabolite L-tryptophan have been identified and characterized.[3] These include genes encoding for:

-

Tryptophan-2,3-dioxygenase: Initiates the pathway by cleaving the indole ring of tryptophan.

-

Kynurenine formamidase: Hydrolyzes N-formylkynurenine to kynurenine.

-

Kynurenine-3-monooxygenase: Hydroxylates kynurenine to 3-hydroxykynurenine.

-

3-Hydroxyanthranilate 4-C-methyltransferase: The key enzyme that adds a methyl group to the 4-position of 3-hydroxyanthranilic acid.[4]

-

Hydroxykynureninase: Cleaves 3-hydroxy-4-methylkynurenine to yield 4,3-MHA.[2]

Interestingly, some actinomycin BGCs, such as the one from S. chrysomallus, lack a dedicated kynurenine-3-monooxygenase gene, suggesting the involvement of a corresponding enzyme from the host's primary metabolism.[5]

The Enzymatic Cascade: A Stepwise Assembly

The biosynthesis of 4,3-MHA is a multi-step enzymatic cascade that diverts L-tryptophan from primary metabolism into the actinomycin pathway. The process can be visualized as follows:

Figure 1: Biosynthetic pathway of 4,3-MHA from L-tryptophan.

An alternative pathway has been identified in Streptomyces antibioticus, where methylation occurs at a later stage, with 3-hydroxyanthranilic acid being directly methylated to 4,3-MHA.[6]

Regulation of Biosynthesis: The Role of SARPs

The production of secondary metabolites like 4,3-MHA is tightly regulated to coincide with specific stages of bacterial growth and in response to environmental cues. A key family of transcriptional regulators involved in this process are the Streptomyces antibiotic regulatory proteins (SARPs).[7][8] These proteins often act as pathway-specific activators, binding to promoter regions within the BGC and initiating the transcription of the biosynthetic genes.[5][9] The expression of SARPs themselves can be controlled by higher-level global regulators, creating a hierarchical regulatory cascade that ensures the timely and efficient production of the desired secondary metabolite.[8]

II. Methodologies for the Study of 4,3-MHA

For researchers aiming to investigate 4,3-MHA, a robust set of methodologies for its cultivation, extraction, purification, and quantification is essential.

Cultivation of Streptomyces for 4,3-MHA Production

Optimizing the culture conditions is paramount for maximizing the yield of 4,3-MHA. Streptomyces species are typically grown in submerged liquid cultures.

Table 1: Recommended Culture Media and Growth Conditions for Streptomyces

| Parameter | Recommended Conditions | Rationale |

| Media | Yeast Extract-Malt Extract (YEME), Tryptone Soya Broth (TSB), or custom production media. | Rich media support robust mycelial growth, a prerequisite for secondary metabolite production. |

| Carbon Source | Glucose, glycerol, or mannitol (1-2% w/v) | The choice of carbon source can significantly impact secondary metabolite production. Glucose can sometimes be repressive.[10] |

| Nitrogen Source | Peptone, yeast extract, or casamino acids (0.5-1% w/v) | Provides the necessary building blocks for amino acid and protein synthesis. |

| Temperature | 28-30°C | Optimal temperature for the growth of most Streptomyces species. |

| pH | 6.8-7.2 | Maintaining a neutral pH is crucial for enzymatic activity and overall culture health. |

| Aeration | Shaking at 180-220 rpm in baffled flasks | Adequate aeration is critical for these aerobic bacteria. |

| Incubation Time | 4-10 days | Secondary metabolite production typically occurs in the stationary phase of growth. |

Extraction and Purification of 4,3-MHA

The following is a generalized protocol for the extraction and purification of 4,3-MHA from Streptomyces culture.

Step-by-Step Protocol for 4,3-MHA Extraction and Purification:

-

Harvesting: After the desired incubation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.

-

Extraction:

-

Acidify the supernatant to pH 2-3 with a strong acid (e.g., 6M HCl).

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[11]

-

Figure 2: Workflow for the extraction and purification of 4,3-MHA.

Quantitative Analysis of 4,3-MHA by LC-MS/MS

For accurate and sensitive quantification of 4,3-MHA in bacterial cultures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Table 2: Suggested LC-MS/MS Parameters for 4,3-MHA Quantification

| Parameter | Suggested Conditions |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically using a pure standard. |

III. Biological Significance and Future Perspectives

While the primary known role of 4,3-MHA is as a biosynthetic intermediate for actinomycin, the biological activities of the molecule itself are an area ripe for investigation. Its precursor, 3-hydroxyanthranilic acid, has been shown to possess antioxidant and immunomodulatory properties.[12][13][14] It is plausible that 4,3-MHA may also exhibit interesting biological activities, such as antimicrobial or antioxidant effects, that are yet to be fully explored.[15][16][17]

The elucidation of the 4,3-MHA biosynthetic pathway also opens up avenues for metabolic engineering and synthetic biology.[18] Heterologous expression of the 4,3-MHA biosynthetic genes in a more tractable host organism could enable the sustainable production of this valuable precursor for the semi-synthesis of novel actinomycin analogs or other bioactive compounds.[19]

IV. Conclusion

4-Methyl-3-hydroxyanthranilic acid, though often viewed through the lens of its famous antibiotic descendant, is a fascinating molecule in its own right. Its biosynthesis is a tightly regulated and efficient process, orchestrated by a dedicated set of genes within the genomes of Streptomyces and other actinobacteria. For researchers in drug discovery and natural product chemistry, a thorough understanding of the natural occurrence and biosynthesis of 4,3-MHA provides a powerful toolkit for the discovery and development of new therapeutic agents. The methodologies outlined in this guide are intended to serve as a practical resource to facilitate further exploration into the chemistry and biology of this intriguing bacterial metabolite.

References

- The roles of SARP family regulators involved in secondary metabolism in Streptomyces. (2024). [Source 1, 2, 4]

- The role of two SARP family transcriptional regulators in regulation of the auricin gene cluster in Streptomyces aureofaciens CCM 3239. Microbiology Society. (n.d.). [Source 3]

- Regulation of Actinomycin Synthesis in Streptomyces Antibioticus. PubMed. (1986). [Source 5, 8]

- Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes. Frontiers. (2020). [Source 6]

- The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. PMC. (n.d.). [Source 7]

- Genetic interrelations in the actinomycin biosynthetic gene clusters o. AABC. (2017). [Source 9]

- Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PubMed. (1987). [Source 10, 23]

- Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. PMC. (2019). [Source 11]

- Actinomycin synthesis in Streptomyces antibioticus. Purification and properties of a 3-hydroxyanthranilate 4-methyltransferase. PubMed. (1988). [Source 12]

- Discovery of actinomycin L, a new member of the actinomycin family of antibiotics. NIH. (n.d.). [Source 13]

- Analysis of anthranilic acid by liquid chrom

- An LCMS Based Assay for Detection and Quantification of Bacterial Cell Wall Intermedi

- Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase.

- Occurrence and biosynthesis of C-demethylactinomycins in actinomycin-producing Streptomyces chrysomallus and Streptomyces parvulus. PubMed. (n.d.). [Source 17]

- Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp. PMC. (2023). [Source 18]

- Actinomycin D structure and possible pathways of 4-MHA formation in...

- Combined-purification-of-actinomycin-synthetase-I-and-3-hydroxyanthranilic-acid-4-methyltransferase-from-Streptomyces-antibioticus.pdf.

- 4-METHYL-3-HYDROXYANTHRANILIC ACID. precisionFDA. (n.d.). [Source 21]

- 4-methyl-3-hydroxyanthranilic acid. ChemBK. (n.d.). [Source 22]

- Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PMC. (n.d.). [Source 24]

- Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). [Source 25]

- 4-methyl-3-hydroxyanthranilic acid | 552-14-7. ChemicalBook. (n.d.). [Source 26]

- Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476).

- The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. PubMed Central. (n.d.). [Source 28, 33]

- Structure and function of enzymes in heme biosynthesis. PMC. (n.d.). [Source 29]

- Identification of Microorganisms by Liquid Chromatography-Mass Spectrometry (LC-MS1) and in Silico Peptide Mass Libraries. PMC. (n.d.). [Source 30]

- Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. MDPI. (n.d.). [Source 31]

- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. (n.d.). [Source 32, 34]

- On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid R

- Antioxidant, Antimicrobial and Antiviral Properties of Herbal Materials. PubMed Central. (2020). [Source 36, 40]

- UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. SIELC Technologies. (n.d.). [Source 37]

- Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin. PMC. (n.d.). [Source 38]

- Antimicrobial and Antioxidant Activities of Natural Compounds. PMC. (n.d.). [Source 39]

- 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. (2021). [Source 41]

- The enzymology of oxazolone and thioamide synthesis in methanobactin. DOI. (n.d.). [Source 42]

- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. (n.d.). [Source 44]

- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.). [Source 45]

- Journal of Chemical Health Risks Development and Validation of HPLC Method for Charantin from Momordica Charantia Linn. (2024). [Source 46]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actinomycin synthesis in Streptomyces antibioticus. Purification and properties of a 3-hydroxyanthranilate 4-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 8. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Discovery of actinomycin L, a new member of the actinomycin family of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant, Antimicrobial and Antiviral Properties of Herbal Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial and Antioxidant Activities of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant, Antimicrobial and Antiviral Properties of Herbal Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension | bioRxiv [biorxiv.org]

- 19. researchgate.net [researchgate.net]

The Architectonics of a Chromopeptide: A Technical Guide to the Role of 4-Methyl-3-Hydroxyanthranilic Acid in Non-Ribosomal Peptide Synthesis

Preamble: Beyond the Ribosome

In the intricate world of natural product biosynthesis, microorganisms employ a sophisticated enzymatic assembly line, the Non-Ribosomal Peptide Synthetase (NRPS), to construct a vast array of structurally complex and biologically potent peptides.[1] Unlike ribosomal protein synthesis, which is constrained to a canonical set of 20 amino acids, NRPSs exhibit remarkable flexibility, incorporating hundreds of non-proteinogenic, D-configured, and otherwise modified building blocks.[2][3] This versatility is the crucible in which many of our most vital medicines—antibiotics, immunosuppressants, and cytostatics—are forged.[4]

This guide delves into the critical role of one such non-canonical precursor: 4-methyl-3-hydroxyanthranilic acid (4-MHA) . This molecule represents a fascinating intersection of primary and secondary metabolism and serves as the foundational element for the phenoxazinone chromophore of the potent antitumor antibiotic, actinomycin D.[5][6] We will dissect the journey of 4-MHA, from its biogenesis to its specific recognition and incorporation by the NRPS machinery, providing researchers and drug development professionals with a detailed understanding of this pivotal process.

Section 1: The Genesis of a Chromophoric Scaffold — Biosynthesis of 4-MHA

The construction of 4-MHA is a multi-step enzymatic cascade that diverts a primary metabolite, L-tryptophan, into the specialized pathway of actinomycin biosynthesis.[5] This pathway is encoded within the actinomycin biosynthetic gene cluster (BGC), which houses pathway-specific isoforms of enzymes that are distinct from their counterparts in general tryptophan catabolism.[2]

The biosynthetic route proceeds through the following key enzymatic transformations:

-

Oxidative Ring Cleavage: The pathway initiates with the action of Tryptophan 2,3-dioxygenase , a heme-dependent enzyme that catalyzes the oxidative cleavage of the indole ring of L-tryptophan to yield N-formylkynurenine.[7][8] This is the rate-limiting step and a critical regulatory checkpoint.[4][9]

-

Deformylation: The resulting N-formylkynurenine is hydrolyzed by Kynurenine Formamidase to produce L-kynurenine and formate.[6][10] Studies in Streptomyces parvulus have revealed the presence of both constitutive and inducible forms of this enzyme, highlighting its regulatory importance.[6]

-

Hydroxylation: L-kynurenine is then hydroxylated at the 3-position by Kynurenine 3-monooxygenase to form 3-hydroxykynurenine. This gene is notably absent from the core actinomycin BGCs and is believed to be supplied by the host's primary metabolic machinery.[5]

-

Side-Chain Cleavage: A pathway-specific Hydroxykynureninase catalyzes the cleavage of the alanine side chain from 3-hydroxykynurenine, yielding 3-hydroxyanthranilic acid (3-HAA).[2]

-

Regiospecific Methylation: The final and defining step is the S-adenosyl-L-methionine (SAM)-dependent methylation of 3-HAA at the C4 position. This reaction is catalyzed by 3-hydroxyanthranilate 4-C-methyltransferase , yielding the final product, 4-methyl-3-hydroxyanthranilic acid (4-MHA).[11][12]

The biosynthesis of 4-MHA showcases a common strategy in secondary metabolism: the co-opting and modification of primary metabolites to create unique chemical scaffolds.

Visualizing the Pathway: Biosynthesis of 4-MHA

Caption: Enzymatic conversion of L-tryptophan to 4-MHA.

Section 2: The NRPS Assembly Line — Activation and Incorporation of 4-MHA

Once synthesized, 4-MHA is recognized and ushered into the non-ribosomal peptide assembly line. This process is orchestrated by a series of specialized domains within the actinomycin synthetases.[2]

The Gatekeeper: The Adenylation (A) Domain

The first critical step is the specific recognition and activation of 4-MHA. This is the responsibility of the Adenylation (A) domain , which acts as the gatekeeper for substrate incorporation.[13][14] In the actinomycin BGC, this function is carried out by a standalone enzyme, Actinomycin Synthetase I (ACMS I) , the product of the acmA gene.[15]

The A-domain catalyzes a two-step reaction:

-

Adenylation: 4-MHA is activated by reacting with ATP to form a high-energy 4-MHA-adenylate intermediate, with the release of pyrophosphate (PPi).

-

Thiolation: The activated 4-MHA is then transferred to the thiol group of a phosphopantetheine (Ppant) arm, which is post-translationally attached to a carrier protein.

The Specificity-Conferring Code

The remarkable substrate specificity of an A-domain is determined by a "specificity-conferring code," a set of approximately 10 amino acid residues that line the substrate-binding pocket.[3][16] By comparing the codes of A-domains with known specificities, it is possible to predict the substrate of an uncharacterized A-domain.[13] While the precise code for the 4-MHA-specific ACMS I is not definitively established in publicly available literature, its unique sequence allows it to specifically select 4-MHA from the cellular pool, excluding other structurally similar anthranilates or amino acids.

The Carrier Protein and Peptide Chain Initiation

In the actinomycin pathway, the Ppant arm is not on the A-domain enzyme itself but on a small, discrete Acyl Carrier Protein (AcmACP) , encoded by the acmD gene.[15] ACMS I specifically acylates the AcmACP with 4-MHA. This loaded carrier protein then serves as the initiation module. It delivers the 4-MHA starter unit to the first condensation (C) domain of the large, multi-modular NRPS, Actinomycin Synthetase II (ACMS II) , where it is acylated to the first amino acid of the pentapeptide chain (L-threonine).[5] This initiates the sequential, assembly-line process of peptide elongation.

Visualizing the NRPS Initiation

Caption: Activation of 4-MHA and initiation of peptide synthesis.

Section 3: The Final Act — Dimerization and Chromophore Formation

The NRPS machinery synthesizes two identical 4-MHA-pentapeptide lactone chains. The final step in creating actinomycin D is the oxidative condensation of these two chains. This crucial reaction is catalyzed by Phenoxazinone Synthase , a copper-containing oxidase.[17][18] The enzyme facilitates a complex 6-electron oxidation, coupling the two 4-MHA moieties to form the planar, yellow-red phenoxazinone chromophore that gives actinomycin its characteristic color and DNA-intercalating ability. This dimerization is the culminating event, transforming two linear peptide precursors into a potent, biologically active molecule.

Section 4: Field-Proven Methodologies — Experimental Protocols

Scientific integrity demands that claims are supported by robust, replicable methodologies. The following protocols provide a framework for investigating the role of 4-MHA in NRPS systems.

Protocol 1: Isotopic Labeling to Trace Biosynthetic Precursors

Objective: To confirm that L-tryptophan is the precursor for the 4-MHA moiety of actinomycin D. This is achieved by feeding the producing organism, e.g., Streptomyces parvulus, with isotopically labeled tryptophan and analyzing the resulting actinomycin D for label incorporation.

Materials:

-

Streptomyces parvulus culture

-

Actinomycin production medium

-

L-[ring-¹⁴C]tryptophan or L-[¹⁵N]tryptophan

-

Solvents for extraction (e.g., ethyl acetate)

-

TLC plates or HPLC system for purification

-

Scintillation counter (for ¹⁴C) or Mass Spectrometer (for ¹⁵N)

Methodology:

-

Culture Preparation: Inoculate a seed culture of S. parvulus and grow for 48-72 hours.

-

Production Culture: Use the seed culture to inoculate the production medium. Grow at 28°C with shaking.

-

Label Feeding: At a key time point prior to the onset of antibiotic production (e.g., 24 hours), add the isotopically labeled L-tryptophan to the culture at a final concentration of 1-10 µCi/mL (for ¹⁴C) or 100-500 mg/L (for ¹⁵N). A parallel control culture without the label should be run.

-

Fermentation: Continue the incubation for the duration of the antibiotic production phase (e.g., 72-96 hours).

-

Extraction: Centrifuge the culture to separate mycelia and supernatant. Extract the actinomycin D from both using ethyl acetate. Pool the organic extracts and evaporate to dryness.

-

Purification: Resuspend the crude extract and purify the actinomycin D using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Analysis:

-

For ¹⁴C: Scrape the purified actinomycin D band from the TLC plate or collect the corresponding HPLC fraction. Quantify the radioactivity using a liquid scintillation counter.

-

For ¹⁵N: Analyze the purified actinomycin D by high-resolution mass spectrometry to determine the mass shift corresponding to the incorporation of the ¹⁵N label.

-

-

Interpretation: Detection of the isotopic label in the purified actinomycin D confirms that tryptophan is a direct precursor. The position of the label can be determined by fragmentation mass spectrometry or NMR if appropriately labeled precursors are used.

Protocol 2: In Vitro Assay for 4-MHA Adenylation Activity

Objective: To biochemically characterize the substrate specificity of the A-domain (ACMS I) and confirm its activity with 4-MHA. This colorimetric assay detects the production of pyrophosphate (PPi), a direct product of the adenylation reaction.[13]

Materials:

-

Purified His-tagged ACMS I enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM TCEP

-

ATP solution (10 mM)

-

Substrate solutions (10 mM): 4-MHA, 3-HAA, anthranilic acid, L-tryptophan, etc.

-

Detection Reagent: Chrome Azurol S (CAS)/Fe³⁺ solution.

-

96-well microplate and plate reader (630 nm)

Methodology:

-

Reaction Setup: In a 96-well plate, set up the reactions in a final volume of 50 µL. For each substrate to be tested, combine:

-

25 µL 2x Assay Buffer

-

5 µL ATP solution (final conc. 1 mM)

-

5 µL Substrate solution (final conc. 1 mM)

-

10 µL Purified ACMS I (e.g., final conc. 1-5 µM)

-

5 µL Nuclease-free water

-

Include negative controls (no enzyme, no substrate, no ATP).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Quenching & Detection: Add 100 µL of the CAS/Fe³⁺ detection reagent to each well. The PPi produced during adenylation will sequester the Fe³⁺ from the blue CAS complex, causing a color change to orange/yellow.

-

Measurement: Read the absorbance at 630 nm. A decrease in absorbance indicates PPi production and thus, adenylation activity.

-

Data Analysis: Calculate the relative activity for each substrate by comparing the decrease in absorbance to the control wells. The highest activity is expected with the cognate substrate, 4-MHA.

Visualizing the Experimental Workflow

Caption: Workflow for A-domain characterization.

Section 5: Quantitative Data Summary

| Parameter | Description | Typical Value Range | Reference |

| 4-MHA Molecular Weight | The mass of 4-methyl-3-hydroxyanthranilic acid. | 167.16 g/mol | [1] |

| ACMS I (A-domain) Size | Approximate molecular weight of the standalone 4-MHA activating enzyme. | ~51 kDa | [2] |

| AcmACP (Carrier Protein) Size | Approximate molecular weight of the acyl carrier protein. | ~10 kDa | [2] |

| Actinomycin D Production Titer | Yield of actinomycin D in a producing strain like Streptomyces. | 200-500 mg/L | [9] |

| A-domain Assay [ATP] | Typical final concentration of ATP used in in vitro adenylation assays. | 1-2 mM | |

| A-domain Assay [Substrate] | Typical final concentration of the amino acid/acyl substrate. | 1 mM | |

| A-domain Assay [Enzyme] | Typical final concentration of the purified A-domain. | 1-5 µM |

Conclusion

The journey of 4-methyl-3-hydroxyanthranilic acid from a primary metabolite to the cornerstone of a complex chemotherapeutic agent is a testament to the ingenuity of microbial biosynthesis. Its formation, specific activation, and precise incorporation by a dedicated NRPS system highlight key principles of natural product assembly. For researchers in drug discovery and synthetic biology, understanding these mechanisms provides a blueprint for pathway engineering, enabling the potential creation of novel actinomycin analogs with improved therapeutic indices. The protocols and conceptual frameworks presented in this guide offer a robust foundation for further exploration and manipulation of these powerful enzymatic assembly lines.

References

-

Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S. (2023). Chembiochem, 24(5). [Link]

-

Actinomycin Biosynthesis by Protoplasts Derived from Streptomyces parvulus. (1980). Antimicrobial Agents and Chemotherapy, 18(5), 677–683. [Link]

-

Nonribosomal peptide - Wikipedia. (n.d.). [Link]

-

Regulation of Actinomycin Synthesis in Streptomyces antibioticus. (1986). Journal of Natural Products, 49(6), 981-7. [Link]

-

The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. (2010). Journal of Bacteriology, 192(10), 2583-95. [Link]

-

The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

-

Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs). (2005). Nucleic Acids Research, 33(17), 5789-5798. [Link]

-

Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor. (2020). ACS Chemical Biology, 15(7), 1897-1905. [Link]

-

Defining a Nonribosomal Specificity Code for Design. (2022). bioRxiv. [Link]

-

Control of Actinomycin D Biosynthesis in Streptomyces parvullus: Regulation of Tryptophan Oxygenase Activity. (1976). Journal of Bacteriology, 128(3), 670-677. [Link]

-

Crystal structure and mechanism of tryptophan 2,3-dioxygenase, a heme enzyme involved in tryptophan catabolism and in quinolinate biosynthesis. (2007). Biochemistry, 46(1), 145-55. [Link]

-

Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. (2019). Marine Drugs, 17(4), 243. [Link]

-

Evidence for a constitutive and inducible form of kynurenine formamidase in an actinomycin-producing strain of Streptomyces parvulus. (1987). Canadian Journal of Microbiology, 33(6), 527-31. [Link]

-

Actinomycin D structure and possible pathways of 4-MHA formation in actinomycin-producing streptomycetes. (2017). ResearchGate. [Link]

-

An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2022). Journal of the American Chemical Society, 144(10), 4357-4368. [Link]

-

Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source. (2008). Journal of Applied Microbiology, 105(6), 1979-86. [Link]

-

Control of Actinomycin D Biosynthesis in Streptomyces parvullus: Regulation of Tryptophan Oxygenase Activity. (n.d.). ResearchGate. [Link]

-

3-hydroxyanthranilate 4-C-methyltransferase - Wikipedia. (n.d.). [Link]

-

3-hydroxyanthranilate 4-C-methyltransferase - Grokipedia. (n.d.). [Link]

-

Tryptophan 2,3-dioxygenase - Wikipedia. (n.d.). [Link]

-

Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. (2012). The Biochemical Journal, 445(2), 249-59. [Link]

-

2-Amino-3-hydroxy-4-methylbenzoic acid | C8H9NO3 | CID 95222 - PubChem. (n.d.). [Link]

-

The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

-

Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. (n.d.). ResearchGate. [Link]

-

The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

-

DIRECTED EVOLUTION REVEALS THE FUNCTIONAL SEQUENCE SPACE OF AN ADENYLATION DOMAIN SPECIFICITY CODE. (2019). ACS Chemical Biology, 14(11), 2448-2458. [Link]

-

Molecular characterization of the genes of actinomycin synthetase I and of a 4-methyl-3-hydroxyanthranilic acid carrier protein involved in the assembly of the acylpeptide chain of actinomycin in Streptomyces. (1999). The Journal of Biological Chemistry, 274(18), 12508-16. [Link]

-

The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

-

A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. (2011). Chembiochem, 12(14), 2154-60. [Link]

-

The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Semantic Scholar. [Link]

-

Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. (1999). Archives of Biochemistry and Biophysics, 368(1), 125-33. [Link]

-

Exploring Phenoxazinone Synthase Activities. (2024). Physical Chemistry Research, 12(4), 859-868. [Link]

-

New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2024). RSC Advances, 14(13), 9037-9071. [Link]

-

Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. (2008). Molecular Pharmaceutics, 5(2), 167-194. [Link]

-

(PDF) Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. (n.d.). ResearchGate. [Link]

-

Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. (2019). MDPI. [Link]

-

The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate. (2002). The Journal of Biological Chemistry, 277(14), 11598-603. [Link]

-

Human 3-hydroxyanthranilate 3,4-dioxygenase () dynamics and reaction, a multilevel computational study. (2017). Journal of Inorganic Biochemistry, 177, 28-39. [Link]

-

mechanism for the formation of the phenoxazinone chromophore of actinomycin. (1989). Biochemistry, 28(20), 7981-9. [Link]

-

Phenoxazinone synthase: enzymatic catalysis of an aminophenol oxidative cascade. (1991). Journal of the American Chemical Society, 113(19), 7411-7413. [Link]

-

Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. (2019). Semantic Scholar. [Link]

-

The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. (2009). The American Journal of Pathology, 175(4), 1383-97. [Link]

-

Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. (2023). Metabolites, 13(4), 500. [Link]

-

Physicochemical Characterization of Kynurenine Pathway Metabolites. (2024). International Journal of Molecular Sciences, 25(8), 4410. [Link]

Sources

- 1. 2-Amino-3-hydroxy-4-methylbenzoic acid | C8H9NO3 | CID 95222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. users.cs.duke.edu [users.cs.duke.edu]

- 4. Control of Actinomycin D Biosynthesis in Streptomyces parvullus: Regulation of Tryptophan Oxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DIRECTED EVOLUTION REVEALS THE FUNCTIONAL SEQUENCE SPACE OF AN ADENYLATION DOMAIN SPECIFICITY CODE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actinomycin D | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Review Reports - Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived <i>Streptomyces costaricanus</i> SCSIO ZS0073 | MDPI [mdpi.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. Actinomycin Biosynthesis by Protoplasts Derived from Streptomyces parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GSRS [precision.fda.gov]

- 18. Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-3-hydroxyanthranilic Acid: A Linchpin in the Biosynthesis of Phenoxazinone-Containing Secondary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) is a pivotal, yet often unaccumulated, intermediate in the biosynthesis of a range of significant secondary metabolites, most notably the actinomycin family of chromopeptide antibiotics. Derived from the tryptophan metabolic pathway, this aminophenol serves as the foundational building block for the phenoxazinone chromophore, a structural motif central to the biological activity of these natural products. This technical guide provides a comprehensive exploration of 4,3-MHA, from its intricate biosynthesis and the enzymatic catalysts that govern its formation, to its subsequent transformation into complex downstream molecules. We will delve into the practical methodologies for the study of this precursor, including cultivation of producing organisms, purification strategies, enzyme assays, and genetic manipulation techniques. This guide is intended to serve as a valuable resource for researchers in natural product discovery, synthetic biology, and drug development, offering both foundational knowledge and actionable protocols to harness the potential of 4,3-MHA-derived compounds.

The Significance of 4-Methyl-3-hydroxyanthranilic Acid in Secondary Metabolism

Microbial secondary metabolites represent a vast and largely untapped reservoir of chemical diversity, providing a rich source of therapeutic agents and biological probes.[1] Within this landscape, compounds featuring a phenoxazinone core structure have garnered significant attention due to their potent biological activities, which include antibacterial, antifungal, and anticancer properties.[2] The biosynthesis of this critical pharmacophore is intrinsically linked to the availability of its precursor, 4-methyl-3-hydroxyanthranilic acid (4,3-MHA).

The paramount example of a 4,3-MHA-derived secondary metabolite is actinomycin D, a clinically utilized anticancer agent.[3] The planar phenoxazinone ring of actinomycin D intercalates into DNA, effectively inhibiting transcription and leading to its potent cytotoxic effects. The formation of this ring occurs through the oxidative condensation of two molecules of 4,3-MHA, a reaction that represents a crucial and often final step in the biosynthetic cascade.[4] Understanding the biogenesis of 4,3-MHA is therefore fundamental to comprehending and manipulating the production of these valuable compounds.

Biosynthesis of 4-Methyl-3-hydroxyanthranilic Acid

The formation of 4,3-MHA is a fascinating enzymatic process that branches off from the primary metabolic pathway of tryptophan degradation. The biosynthesis is best characterized in actinomycin-producing Streptomyces species.[5]

The immediate precursor to 4,3-MHA is 3-hydroxyanthranilic acid (3-HAA), an intermediate in the kynurenine pathway of tryptophan metabolism. The key enzymatic transformation is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C4 position of the 3-HAA aromatic ring. This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase .[6][7]

Sources

- 1. physchemres.org [physchemres.org]

- 2. Production of actinomycin-D by the mutant of a new isolate of Streptomyces sindenensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. BGC0000662 [mibig.secondarymetabolites.org]

- 5. Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Comprehensive Guide to the Synthesis of 4-Methyl-3-hydroxyanthranilic Acid for Research Applications

Abstract

This document provides a detailed guide for the synthesis of 4-Methyl-3-hydroxyanthranilic acid (4-MHA), a key natural product and a critical biosynthetic precursor to the potent antineoplastic agent, Actinomycin D. We present a robust, two-step chemical synthesis protocol designed for laboratory-scale research, starting from the commercially available precursor, 3-hydroxy-4-methylbenzoic acid. This guide elucidates the causality behind the synthetic strategy, including the regiochemical considerations of the core reactions. Furthermore, we contrast the chemical synthesis with the natural biosynthetic pathway, providing a comprehensive view for researchers in medicinal chemistry, drug development, and microbiology. Detailed, step-by-step protocols, safety considerations, and characterization methods are included to ensure reliable and reproducible execution.

Introduction: The Significance of 4-Methyl-3-hydroxyanthranilic Acid (4-MHA)

4-Methyl-3-hydroxyanthranilic acid (4-MHA), also known as 2-amino-3-hydroxy-4-methylbenzoic acid, is an aminobenzoic acid derivative of significant biological importance.[1] Its primary role in nature is as the foundational chromophoric building block of actinomycins, a class of potent polypeptide-lactone antibiotics produced by various Streptomyces species.[2] The most notable member of this class, Actinomycin D (Dactinomycin), is a clinically utilized chemotherapy agent for treating various cancers, including Wilms' tumor and rhabdomyosarcoma.[3]